

# An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridinemethanol

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## Compound of Interest

Compound Name: 4-Pyridinemethanol

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## Abstract

**4-Pyridinemethanol**, a pyridine derivative with a hydroxymethyl substituent, is a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural characteristics, combining the aromaticity of the pyridine ring with the reactivity of a primary alcohol, make it a versatile intermediate in organic synthesis. An understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in drug design and formulation where properties such as solubility and lipophilicity are crucial determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-pyridinemethanol**, details the experimental protocols for their determination, and illustrates its synthetic utility.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-pyridinemethanol**. These parameters are essential for predicting its behavior in various chemical and biological systems.

| Property             | Value  | Reference(s)    |
|----------------------|--|-----------------|
| Molecular Formula    | C <sub>6</sub> H <sub>7</sub> NO             | [1][2][3][4][5] |
| Molecular Weight     | 109.13 g/mol                                 | [1][2][3][4][5] |
| Appearance           | White to pale yellow or brown solid/crystals | [1][4]          |
| Melting Point        | 52-56 °C                                     | [1][2][6][7][8] |
| Boiling Point        | 107-110 °C at 1 mmHg                         | [1][2][6][7][8] |
| pKa (Predicted)      | 13.45 ± 0.10                                 | [6][8]          |
| Water Solubility     | Soluble                                      | [6][8]          |
| logP (Octanol/Water) | 0.574 (Crippen Calculated)                   | [9]             |
| InChI                | 1S/C6H7NO/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2     | [2][4][5]       |
| SMILES               | OCc1ccncc1                                   | [2][4]          |
| CAS Number           | 586-95-8                                     | [1][2][3][4]    |

## Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a solid organic compound like **4-pyridinemethanol**.

### Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Methodology: Capillary Method[2][10][11][12][13]

- **Sample Preparation:** A small amount of finely powdered, dry **4-pyridinemethanol** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

- **Apparatus:** A calibrated melting point apparatus (such as a Mel-Temp or a Thiele tube) is used. The capillary tube is placed in the heating block or oil bath adjacent to a thermometer.
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
- **Observation:** The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1°C).

## Boiling Point Determination at Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Methodology: Micro-Boiling Point Method[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Apparatus Setup:** A small amount of **4-pyridinemethanol** (a few drops) is placed in a small test tube or a distillation flask. A capillary tube, sealed at one end, is inverted and placed into the liquid. The apparatus is connected to a vacuum source and a manometer to measure the pressure.
- **Heating and Pressure Control:** The system is evacuated to the desired pressure (e.g., 1 mmHg). The sample is then gently heated.
- **Observation:** As the liquid is heated, a stream of bubbles will emerge from the inverted capillary. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed, and the liquid is allowed to cool slowly.
- **Measurement:** The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. At this point, the vapor pressure of the substance equals the external pressure of the system.

## pKa Determination

The pKa is a measure of the acidity of a compound. For a pyridine derivative, it typically refers to the acidity of the pyridinium ion.

Methodology: Potentiometric Titration[5][19][20]

- **Solution Preparation:** A precise weight of **4-pyridinemethanol** is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if solubility is an issue, to create a solution of known concentration (e.g., 0.01 M).
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the inflection in the curve is sharpest, is determined. The pKa is the pH at which half of the compound is protonated, which corresponds to the pH at the half-equivalence point.

## Water Solubility Determination

Water solubility is a critical parameter for drug development, affecting absorption and distribution.

Methodology: Flask Method (OECD Guideline 105)[1][6][21][22][23]

- **Equilibration:** An excess amount of solid **4-pyridinemethanol** is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered or centrifuged to remove any remaining solid particles.

- **Concentration Analysis:** The concentration of **4-pyridinemethanol** in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
- **Calculation:** The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., in g/L or mg/mL).

## logP (Octanol/Water Partition Coefficient) Determination

logP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method (OECD Guideline 107)[3][9][24][25][26]

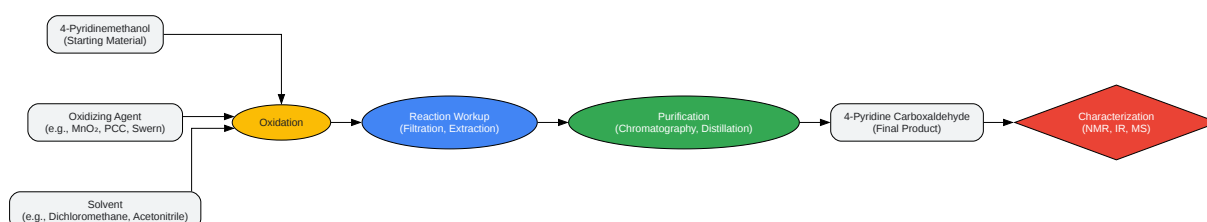
- **Solvent Saturation:** n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together and allowing the phases to separate.
- **Partitioning:** A known amount of **4-pyridinemethanol** is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then placed in a separatory funnel with the other phase. The volume ratio of the two phases is chosen based on the expected logP value.
- **Equilibration:** The funnel is shaken gently for a prolonged period to allow for the partitioning of the solute between the two phases until equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases are clearly separated. Centrifugation may be used to facilitate a clean separation.
- **Concentration Analysis:** The concentration of **4-pyridinemethanol** in both the octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC, UV-Vis).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

## Synthetic Utility and Applications

**4-Pyridinemethanol** is a valuable intermediate in organic synthesis, primarily used as a precursor for other functionalized pyridine derivatives. A prominent application is its oxidation to 4-pyridine carboxaldehyde, a key building block in the synthesis of various pharmaceuticals.[4][7][27][28][29][30][31] Pyridine-containing molecules are known to exhibit a wide range of biological activities and are often investigated as enzyme inhibitors.[32][33][34][35]

## Workflow for the Synthesis of 4-Pyridine Carboxaldehyde

The following diagram illustrates a general workflow for the oxidation of **4-pyridinemethanol** to 4-pyridine carboxaldehyde.



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### Synthesis of 4-Pyridine Carboxaldehyde

This workflow highlights the key steps involved in the chemical transformation, from the starting material to the final, characterized product. The choice of oxidizing agent and solvent can be tailored to optimize the reaction yield and purity.

## Conclusion

The physicochemical properties of **4-pyridinemethanol** are well-defined and critical for its application in synthetic chemistry, particularly in the development of new therapeutic agents. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of these properties. As a versatile building block, **4-pyridinemethanol** will likely continue to be a compound of significant interest to researchers and scientists in the field of drug discovery and development.

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